molecular formula C14H15N3OS B14163204 4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine CAS No. 797772-77-1

4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B14163204
CAS No.: 797772-77-1
M. Wt: 273.36 g/mol
InChI Key: IGXJEIRLTFXBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine is a complex organic compound with the molecular formula C13H13N3OS This compound is notable for its unique structure, which combines an indole moiety with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves the reaction of 5-methoxy-2-methylindole with thioamide derivatives under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the correct formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide
  • (E)-N′-Benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide
  • 1-(4-Iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid

Uniqueness

4-(5-Methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine is unique due to its combination of an indole and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

797772-77-1

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

4-(5-methoxy-2-methyl-1H-indol-3-yl)-N-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C14H15N3OS/c1-8-13(12-7-19-14(15-2)17-12)10-6-9(18-3)4-5-11(10)16-8/h4-7,16H,1-3H3,(H,15,17)

InChI Key

IGXJEIRLTFXBMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C3=CSC(=N3)NC

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.